2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine can be achieved through various methods. One common approach involves the iodination of 1H-pyrrolo[2,3-b]pyridine derivatives. This process typically uses iodine or iodinating agents under specific reaction conditions to introduce the iodine atom at the desired position .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, particularly those targeting cancer and other diseases.
Biological Studies: It is used in studies investigating the role of pyrrolopyridine derivatives in biological systems, including their interactions with enzymes and receptors.
Chemical Research: The compound is employed in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . By inhibiting FGFRs, the compound can disrupt signaling pathways involved in cell proliferation, migration, and survival, leading to the inhibition of cancer cell growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
7-azaindole:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom enhances its reactivity and allows for further functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C7H6IN3 |
---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine |
InChI |
InChI=1S/C7H6IN3/c8-5-3-4-1-2-6(9)11-7(4)10-5/h1-3H,(H3,9,10,11) |
InChI Key |
KMYRLQDLFNLHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=C(N2)I)N |
Origin of Product |
United States |
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